molecular formula C20H22N2O B2594285 N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide CAS No. 852136-80-2

N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide

Cat. No.: B2594285
CAS No.: 852136-80-2
M. Wt: 306.409
InChI Key: SMCYFQRZGHGFJH-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide is an indole derivative featuring a 2-methyl substitution on the indole core and a 4-phenylbutanamide side chain. Indole derivatives are prominent in medicinal chemistry due to their versatility in interacting with biological targets, including neurotransmitter receptors and enzymes.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-15-12-18-13-17(10-11-19(18)22-15)14-21-20(23)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,10-13,22H,5,8-9,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCYFQRZGHGFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity . This can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes .

Comparison with Similar Compounds

Structural Analogues: Indole Derivatives

N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide
  • Core Structure : Indole with 2-methyl and 5-substituted groups.
  • Key Differences: The side chain at the 5-position is a 4-fluorobenzamide instead of phenylbutanamide. A dimethylaminoethyl group is appended to the indole’s 3-position.
  • Biological Activity : This compound is a potent 5-HT1F receptor agonist, suggesting that indole derivatives with electron-withdrawing groups (e.g., fluorine) on the benzamide moiety may enhance receptor selectivity .
  • Implications : Replacing the fluorobenzamide with phenylbutanamide in the target compound could alter receptor binding affinity or solubility due to differences in steric bulk and electronic effects.
N-(5-(1H-Indol-2-yl)-2-methoxyphenyl)sulfamoyl Carbamate
  • Core Structure : Indole fused with a methoxyphenyl-sulfamoyl carbamate.
  • Key Differences : A sulfamoyl carbamate replaces the phenylbutanamide, and the indole’s 2-position is part of a fused aromatic system.
  • Synthesis : Prepared via multistep protocols involving sulfamoylation and carbamate formation, contrasting with the likely amide coupling used for the target compound .
  • Implications : Sulfonamide/carbamate groups may improve water solubility compared to phenylbutanamide but reduce lipophilicity.

Functional Group Analogues: Amides and Sulfonamides

N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide
  • Core Structure : Indazole (a benzannulated indole analog) with a sulfonamide group.
  • Key Differences: Sulfonamide substituents are known for diverse bioactivities, including anticancer and anti-inflammatory effects. The indazole core may offer greater metabolic stability than indole .
  • Implications : The target compound’s phenylbutanamide group might exhibit distinct binding modes compared to sulfonamides due to differences in hydrogen-bonding capacity and steric effects.
N-[2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide
  • Core Structure : Indole with hydroxy and methoxy substitutions at the 5- and 6-positions.
  • Key Differences : The acetamide group is attached to an ethyl chain at the indole’s 3-position, whereas the target compound’s butanamide is at the 5-position.
  • Implications : Substituent position (3 vs. 5 on indole) significantly impacts bioactivity; 5-substituted indoles often exhibit enhanced receptor selectivity .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide Indole 2-methyl, 5-(4-phenylbutanamide) Hypothetical: Enhanced lipophilicity -
N-[3-(2-dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide Indole 2-methyl, 5-(4-fluorobenzamide), 3-(dimethylaminoethyl) 5-HT1F agonist
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide Indazole 5-sulfonamide, 1-allyl Anticancer, anti-inflammatory
N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl carbamate Indole 2-methoxyphenyl-sulfamoyl carbamate Synthetic focus, solubility studies
Table 2: Impact of Substituent Position on Indole Derivatives
Substituent Position Example Compound Functional Group Observed Effect
5-position Target compound Phenylbutanamide Potential receptor selectivity
3-position N-[2-(6-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide Acetamide Altered binding affinity
2-position N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl carbamate Sulfamoyl carbamate Enhanced synthetic complexity

Biological Activity

N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide is a synthetic compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features an indole moiety, which is significant in many natural products and pharmaceuticals, and a phenylbutanamide group that contributes to its stability and reactivity. The structural formula can be represented as follows:

C19H24N2O\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}
PropertyValue
Molecular FormulaC19H24N2O
Molecular Weight296.41 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The indole structure allows for significant binding interactions, which can modulate the activity of these targets.

Research indicates that compounds with indole structures often exhibit a range of biological activities, including:

  • Antimicrobial properties : Indole derivatives have been shown to inhibit the growth of bacteria and fungi.
  • Anticancer effects : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting tubulin polymerization, crucial for cell division.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various indole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific analogues exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL, highlighting the potential of indole-based compounds in treating resistant infections .
  • Cytotoxicity Assessment : In assessing the cytotoxic effects of this compound on human embryonic kidney cells (HEK293), it was found that while some derivatives showed cytotoxicity, others maintained selectivity without hemolytic activity, indicating a favorable safety profile for further development .

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialMIC ≤ 0.25 µg/mL against MRSA
CytotoxicityVariable; some compounds non-toxic
AnticancerInduces apoptosis via tubulin disruption

Research Findings

Recent studies have focused on expanding the understanding of how modifications to the indole structure can enhance biological activity. For instance:

  • Substituent Effects : The presence of halogen substitutions on the indole ring has been shown to increase antimicrobial potency against specific pathogens.
  • Structural Optimization : Research is ongoing to identify optimal structural features that maximize therapeutic efficacy while minimizing toxicity.

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